![molecular formula C4H7ClN2O2S B2478203 2-Cyanoethyl(methyl)sulfamoyl chloride CAS No. 209971-18-6](/img/structure/B2478203.png)
2-Cyanoethyl(methyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyanoethyl(methyl)sulfamoyl chloride, also known as CMES, is an organic compound that is widely used in synthetic organic chemistry due to its versatility and reactivity. It is a colorless liquid that is soluble in many organic solvents. CMES is used in a variety of laboratory experiments and is used in the synthesis of a broad range of compounds.
Scientific Research Applications
Efficient General Method for Sulfamoylation
A study by Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for the sulfamoylation of a hydroxyl group using 2-Cyanoethyl(methyl)sulfamoyl chloride. This method showed high yield without a base and is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Activation of Sulfamoyl Chlorides
Research by Hell et al. (2019) revealed that sulfamoyl chlorides can be activated by silyl radical-mediated reduction, enabling the synthesis of aliphatic sulfonamides from alkenes. This method is particularly useful in medicinal chemistry (Hell et al., 2019).
Antimicrobial Derivatives Synthesis
Darwish et al. (2014) focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety. These compounds showed promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Sulfonamides
Wang et al. (2021) developed a palladium-catalyzed synthesis of sulfonamides using sulfuric chloride, which provided a redox-neutral method for creating diverse sulfonamides (Wang, Yang, Ye, Kuang, & Wu, 2021).
Safer Preparation of Sulfamides
Borghese et al. (2006) reported a safer and more convenient method for large-scale preparation of sulfamides, using N-substituted oxazolidin-2-one derivatives as synthetic equivalents for hazardous N-sulfamoyl chloride (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).
Bioactive Compounds Synthesis
Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, demonstrating the varied biological activities of compounds bearing sulfamoyl groups (Irshad et al., 2014).
Sulfamates and Sulfamides Synthesis
Sguazzin, Johnson, and Magolan (2021) identified hexafluoroisopropyl sulfamate as a stable reagent for synthesizing sulfamates and sulfamides from alcohols and amines, offering a safer alternative to unstable sulfamoyl chloride (Sguazzin, Johnson, & Magolan, 2021).
properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQUAGTXLAUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943301 |
Source
|
Record name | (2-Cyanoethyl)methylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209971-18-6 |
Source
|
Record name | (2-Cyanoethyl)methylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.